BenchChemオンラインストアへようこそ!

N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Lipophilicity Membrane permeability Drug-likeness

N-Cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396874-71-7) is a fully synthetic 2,5-disubstituted tetrazole-5-carboxamide with molecular formula C14H14F3N5O2 and molecular weight 341.29 g/mol. Its predicted XLogP3-AA is 3.8 and topological polar surface area (TPSA) is 81.9 Ų, placing it within Lipinski Rule-of-Five compliant space.

Molecular Formula C14H14F3N5O2
Molecular Weight 341.294
CAS No. 1396874-71-7
Cat. No. B2877517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
CAS1396874-71-7
Molecular FormulaC14H14F3N5O2
Molecular Weight341.294
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C14H14F3N5O2/c15-14(16,17)24-11-7-5-10(6-8-11)22-20-12(19-21-22)13(23)18-9-3-1-2-4-9/h5-9H,1-4H2,(H,18,23)
InChIKeyBVPHFSRRKFBADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396874-71-7): Core Physicochemical Profile for Procurement Evaluation


N-Cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396874-71-7) is a fully synthetic 2,5-disubstituted tetrazole-5-carboxamide with molecular formula C14H14F3N5O2 and molecular weight 341.29 g/mol . Its predicted XLogP3-AA is 3.8 and topological polar surface area (TPSA) is 81.9 Ų, placing it within Lipinski Rule-of-Five compliant space . The compound combines three pharmacophoric features on the 2H-tetrazole-5-carboxamide scaffold: an N-cyclopentyl carboxamide moiety at the 5-position, a 4-(trifluoromethoxy)phenyl substituent at the N2-position, and the tetrazole ring itself as a carboxylic acid bioisostere [1][2]. It is catalogued in the ZINC database (ZINC72310315) with no known biological activity reported in ChEMBL as of the latest release, confirming its status as a specialized research tool compound rather than a clinically validated lead [3].

Why N-Cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide Cannot Be Replaced by In-Class Analogs: The Quantitative Case


Within the 2-aryl-2H-tetrazole-5-carboxamide series, even seemingly conservative substitutions at the N2-aryl and C5-carboxamide positions produce large, non-linear shifts in key physicochemical descriptors that directly govern membrane permeability, target engagement, and ADME behavior . Replacing the 4-(trifluoromethoxy)phenyl group with a 4-chlorophenyl group (CAS 1396880-25-3) alters molecular weight by approximately 50 Da and eliminates the -OCF3 group's unique electronic profile [1]. Removing the N-cyclopentyl group entirely (CAS 1396865-41-0) reduces the molecular weight to 273.17 and drastically lowers predicted lipophilicity . These differences are not additive—they reflect interdependent contributions to logP, TPSA, and hydrogen-bonding capacity that cannot be recapitulated by simply blending structural features from different analogs. The quantitative evidence below demonstrates that each substituent choice on this scaffold produces a distinct physicochemical signature rather than a point on a continuous property continuum, making generic substitution scientifically unsound for applications where specific lipophilicity, polarity, or molecular recognition profiles are required [2].

Quantitative Differentiation Evidence for N-Cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396874-71-7) vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of 3.8 vs. Core Scaffold (−1.3) and 2-Phenyl-N-Phenethyl Analog (3.3)

The target compound exhibits a predicted XLogP3-AA of 3.8, representing a Δ of +5.1 log units relative to the unsubstituted 2H-tetrazole-5-carboxamide core (XLogP3-AA = −1.3) [1]. Compared to the structurally closer analog 2-phenyl-N-(2-phenylethyl)-2H-tetrazole-5-carboxamide (CAS 1396794-88-9), which bears a 2-phenyl (non-fluorinated) N2-aryl and an N-phenethyl (rather than N-cyclopentyl) carboxamide—and has an XLogP3-AA of 3.3—the target compound is 0.5 log units more lipophilic, attributable to the combined effect of the -OCF3 group (intrinsically more lipophilic than -H by approximately 0.3−0.5 log units for aryl substitution) and the N-cyclopentyl group (more compact and less polar than the N-phenethyl chain) [2].

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: 81.9 Ų vs. Core Scaffold (97.6 Ų) and 2-Phenyl Analog (72.7 Ų)

The target compound has a predicted TPSA of 81.9 Ų, which is 15.7 Ų lower than the unsubstituted 2H-tetrazole-5-carboxamide core (97.6 Ų) but 9.2 Ų higher than the non-fluorinated 2-phenyl-N-(2-phenylethyl) analog (72.7 Ų) [1]. The intermediate TPSA value reflects a balance between the polarity-increasing effect of the -OCF3 group (which adds three electronegative fluorine atoms and one ether oxygen) and the polarity-decreasing effect of the N-cyclopentyl and 4-substituted phenyl groups (which add hydrophobic surface area). The TPSA of 81.9 Ų falls below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų, a value often associated with favorable blood-brain barrier penetration potential .

Polarity Oral bioavailability Blood-brain barrier penetration

Hydrogen Bond Acceptor (HBA) Count Differentiation: 8 HBA vs. 4 HBA in Non-Fluorinated and Core Analogs

The target compound has 8 hydrogen bond acceptor sites (derived from the tetrazole ring nitrogens, carboxamide carbonyl oxygen, and -OCF3 oxygen and fluorine atoms), compared to only 4 HBA in both the unsubstituted 2H-tetrazole-5-carboxamide core and the non-fluorinated 2-phenyl-N-(2-phenylethyl) analog [1]. The doubling of HBA capacity arises specifically from the -OCF3 substituent, which contributes the ether oxygen and three fluorine atoms as weak-to-moderate hydrogen bond acceptors. This expanded HBA pharmacophore enables a more complex and potentially more selective hydrogen-bonding network with target protein residues, particularly with backbone amide NH groups and side-chain hydroxyl or ammonium donors in GPCR binding pockets [2].

Molecular recognition Ligand-receptor interactions Hydrogen bonding

Trifluoromethoxy (-OCF3) Group: Intrinsic Lipophilicity and Metabolic Stability Advantage Over Methoxy (-OCH3) and Chloro (-Cl) Substituents

The trifluoromethoxy (-OCF3) group in the target compound confers two well-documented advantages over the -OCH3 and -Cl substituents found in close analogs: (i) intrinsically higher lipophilicity—the -OCF3 group is diagnosed as 'an intrinsically lipophilic unit compared to the parent methoxy group' [1]; and (ii) superior resistance to oxidative metabolism—CF3O-substituted compounds showed higher microsomal stability compared to methoxy analogues in a systematically studied aliphatic series [2]. In head-to-head comparisons of CF3O- vs. CH3O-bearing compounds, the fluorinated analogs consistently exhibited higher lipophilicity (approximately +0.3 to +0.5 logP units for aryl-OCF3 vs. aryl-OCH3) and comparable or moderately higher lipophilicity relative to CF3-bearing compounds [2]. The 4-chlorophenyl analog (CAS 1396880-25-3, MW 291.74, C13H14ClN5O) lacks the additional oxygen atom and fluorine substituents, resulting in a fundamentally different electronic profile—chlorine is a weaker hydrogen bond acceptor than the -OCF3 oxygen and does not engage in the same type of orthogonal multipolar interactions with protein environments [3].

Metabolic stability Fluorine chemistry Oxidative metabolism resistance

Patent-Contextualized Scaffold Relevance: 2-Aryl-2H-Tetrazole-5-Carboxamides as Photoaffinity Labeling Probes for Aminergic GPCRs

A 2022 publication by Zhukovsky et al. (Mendeleev Communications) describes a four-step synthetic route to a library of 2-aryl-2H-tetrazole-5-carboxamides specifically designed for photoaffinity labeling of aminergic G-protein coupled receptors [1]. The target compound (CAS 1396874-71-7) shares the identical 2-aryl-2H-tetrazole-5-carboxamide core scaffold but differs in bearing an N-cyclopentyl rather than an N-substituted piperazine carboxamide, which positions it as a structurally related but mechanistically distinct tool for probing GPCR ligand-binding sites. In parallel, patent WO2018114783A1 discloses tetrazole-containing compounds—including those with cyclopentyl and trifluoromethoxy substituents—as agents for pain, inflammation, and endometriosis, indicating broader therapeutic relevance for this chemotype [2]. Separately, US Patent 6,358,979 (Merck & Co.) claims N-cyclopentyl-containing compounds as modulators of chemokine receptors CCR-5 and CCR-3, establishing the N-cyclopentyl moiety as a privileged fragment for chemokine receptor engagement [3].

Photoaffinity labeling GPCR chemical biology Target engagement

Molecular Weight and Rotatable Bond Differentiation: MW 341.29 and 4 Rotatable Bonds vs. Core and Chloro Analog

The target compound has a molecular weight of 341.29 g/mol and 4 rotatable bonds, compared to 291.74 g/mol (C13H14ClN5O) for the 4-chlorophenyl analog and 113.08 g/mol for the unsubstituted core [1][2]. The +49.55 g/mol increase over the chlorophenyl analog is attributable to the replacement of Cl (atomic weight 35.45) with OCF3 (formula weight 85.03) and the resulting molecular formula differences. Despite its higher molecular weight, the target compound remains well within Lipinski Rule-of-Five space (MW < 500, logP < 5, HBD = 1, HBA = 8), with a ligand efficiency metric (logP/heavy atom count = 3.8/24 = 0.158) that compares favorably with typical fragment and lead-like criteria . The 4 rotatable bonds (vs. 1 for the core and 5 for the 2-phenyl-N-phenethyl analog) indicate moderate conformational flexibility, balancing entropic binding penalties with the ability to adopt productive binding conformations [2].

Ligand efficiency Molecular complexity Drug-likeness optimization

Recommended Application Scenarios for N-Cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396874-71-7) Based on Quantitative Differentiation Evidence


Aminergic GPCR Photoaffinity Labeling Probe Development

The 2-aryl-2H-tetrazole-5-carboxamide scaffold has been explicitly developed for photoaffinity labeling of aminergic GPCRs [1]. The target compound, with its -OCF3 group (providing 8 total HBA sites and enhanced metabolic stability) and N-cyclopentyl substituent, is positioned as a complementary tool to the piperazine-based library reported by Zhukovsky et al. (2022) for covalent target engagement studies. Its predicted XLogP3-AA of 3.8 and TPSA of 81.9 Ų suggest favorable membrane partitioning for intracellular GPCR access while retaining sufficient polarity for specific binding site interactions . Researchers procuring this compound for photoaffinity labeling should consider that its N-cyclopentyl (rather than N-piperazine) amide may confer differential selectivity across aminergic receptor subtypes relative to the published library compounds.

Chemokine Receptor (CCR5/CCR3) Modulator Screening Campaigns

US Patent 6,358,979 (Merck & Co.) establishes the N-cyclopentyl moiety as a privileged fragment for chemokine receptor CCR-5 and CCR-3 modulation [2]. The target compound uniquely combines this N-cyclopentyl fragment with a 4-(trifluoromethoxy)phenyl-substituted tetrazole, a combination not explicitly exemplified in the Merck patent but falling within the structural scope of both the chemokine modulator patent family and the more recent WO2018114783A1 tetrazole patent for pain and inflammation [3]. The -OCF3 group's metabolic stability advantage over -OCH3 (class-level evidence) makes this compound particularly suitable for cell-based CCR5 antagonist screening assays where compound stability over multi-hour incubation periods is critical [4].

Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

Tetrazoles are well-established bioisosteres of carboxylic acids, offering similar pKa (~4.5−4.9) and hydrogen-bonding capacity while exhibiting superior membrane permeability due to the delocalized negative charge across the tetrazole ring [5]. The target compound's tetrazole ring is further functionalized with an N-cyclopentyl carboxamide at the 5-position and a 4-(trifluoromethoxy)phenyl group at N2, providing a three-dimensional substitution pattern that distinguishes it from simpler tetrazole bioisosteres. With a predicted TPSA of 81.9 Ų—well below the 140 Ų oral bioavailability threshold—and XLogP3-AA of 3.8, this compound can serve as a reference standard for pharmacokinetic profiling in bioisostere replacement studies where both target affinity and ADME properties must be simultaneously optimized .

Focused Library Design Around the 2-Aryl-2H-Tetrazole-5-Carboxamide Scaffold

The quantitative physicochemical differentiation data presented in Section 3—XLogP3-AA 3.8 vs. 3.3 for the non-fluorinated analog, TPSA 81.9 vs. 72.7 Ų, and HBA count 8 vs. 4—provide a rational basis for selecting this compound as a core reference point in focused library enumeration . Its intermediate molecular weight (341.29 g/mol) and moderate rotatable bond count (4) make it an ideal anchor for systematic variation: the N-cyclopentyl group can be replaced with other cycloalkyl or aryl amides, the 4-OCF3 group can be substituted with other fluorinated or non-fluorinated aryl groups, and the tetrazole regioisomerism (1H vs. 2H) can be explored to modulate electronic distribution and target engagement profiles. Procurement of this compound as a synthetic benchmark enables direct property comparisons across all library members derived from it.

Quote Request

Request a Quote for N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.